Product packaging for Di-p-anisoyl-D-tartaric acid(Cat. No.:)

Di-p-anisoyl-D-tartaric acid

Cat. No.: B8714425
M. Wt: 418.3 g/mol
InChI Key: CCIUQRKCMXXTOI-WOJBJXKFSA-N
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Description

Significance of Chiral Recognition in Advanced Organic Synthesis

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is a fundamental concept in advanced organic synthesis. Many biologically active molecules, including a vast number of pharmaceuticals, are chiral. The different enantiomers of a chiral drug can exhibit markedly different pharmacological activities and safety profiles. chemimpex.comchemimpex.com Therefore, the ability to selectively synthesize or separate a single, desired enantiomer is of paramount importance.

This is where chiral resolving agents like Di-p-anisoyl-D-tartaric acid play a crucial role. chemimpex.comchemimpex.com These agents work by forming diastereomeric salts with a racemic mixture of a compound. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by techniques like crystallization or chromatography. watson-int.com Once separated, the desired enantiomer can be recovered from the diastereomeric salt. The efficiency and selectivity of this process are critical for the economic and large-scale production of enantiomerically pure compounds. acs.org

Historical Development and Evolution of this compound as a Chiral Reagent

The use of tartaric acid and its derivatives as resolving agents has a long history, dating back to Louis Pasteur's groundbreaking work in 1848 on the separation of sodium ammonium (B1175870) tartrate enantiomers. nih.gov Over the years, chemists have sought to improve upon the resolving power of naturally occurring tartaric acid by modifying its structure.

The synthesis of O,O'-diacyltartaric acids, including this compound, represented a significant advancement. semanticscholar.org These derivatives are typically prepared through the exhaustive acylation of tartaric acid to form the corresponding diacyltartaric anhydrides, which are then hydrolyzed. semanticscholar.org The addition of the p-anisoyl groups to the D-tartaric acid backbone enhances the compound's ability to form crystalline diastereomeric salts with a wide range of racemic bases, particularly amines. chemimpex.comchemimpex.com The two p-anisoyl groups contribute to its high selectivity and efficiency in chiral resolution. chemimpex.com This has led to its widespread use as a reliable and effective resolving agent in both laboratory and industrial settings. semanticscholar.org Further research has also explored the synthesis of mono-acylated derivatives from this compound through partial hydrolysis. researchgate.net

Detailed Research Findings

The utility of this compound as a chiral resolving agent is well-documented in scientific literature. Its effectiveness stems from its ability to form diastereomeric salts with distinct physical properties, enabling the separation of enantiomers.

A notable application is in the resolution of racemic amines. chemimpex.comchemimpex.com For instance, in one study, this compound was successfully used to resolve a diphenyl-substituted N-methyl-piperazine derivative. acs.org The process involved the formation of a diastereomeric hemisalt tetrahydrate, leading to a product with a high enantiomeric excess after recrystallization. acs.org

The table below summarizes key data points from a representative resolution experiment:

ParameterValueReference
Resolving AgentThis compound acs.org
SubstrateDiphenyl-substituted N-methyl-piperazine acs.org
Molar Equivalent of Resolving Agent0.35 acs.org
Solvent SystemTHF/H₂O (80/20, v/v) acs.org
Initial Diastereomeric Excess (de)70% acs.org
Final Enantiomeric Excess (ee) after Recrystallization98% acs.org
Overall Yield37% acs.org

Furthermore, research has demonstrated the versatility of this compound and its enantiomer, (-)-Di-p-anisoyl-L-tartaric acid, in various applications beyond simple resolution. They are utilized in asymmetric synthesis as chiral auxiliaries, helping to control the stereochemical outcome of a reaction to produce a specific enantiomer. chemimpex.comchemimpex.com Their ability to form stable complexes with metal ions also makes them valuable in catalysis. cymitquimica.com

The physical properties of this compound are also crucial for its function. The table below outlines some of its key characteristics.

PropertyValueReference
Appearance White to off-white crystalline solid/powder cymitquimica.comtcichemicals.com
Molecular Formula C₂₀H₁₈O₁₀ watson-int.comcymitquimica.com
Molecular Weight 418.35 g/mol chemimpex.com
Solubility Soluble in organic solvents like ethanol (B145695) and acetone (B3395972); limited solubility in water cymitquimica.com
Melting Point ~176 °C (decomposition) tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O10 B8714425 Di-p-anisoyl-D-tartaric acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-2,3-bis(4-methoxybenzoyl)butanedioic acid

InChI

InChI=1S/C20H18O10/c1-29-13-7-3-11(4-8-13)15(21)19(27,17(23)24)20(28,18(25)26)16(22)12-5-9-14(30-2)10-6-12/h3-10,27-28H,1-2H3,(H,23,24)(H,25,26)/t19-,20-/m1/s1

InChI Key

CCIUQRKCMXXTOI-WOJBJXKFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=C(C=C2)OC)(C(=O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Di P Anisoyl D Tartaric Acid and Its Structural Analogs

Optimized Synthetic Routes for Enantiopure Di-p-anisoyl-D-tartaric Acid

The most common and established method for synthesizing enantiopure (+)-Di-p-anisoyl-D-tartaric acid involves the direct acylation of D-(-)-tartaric acid with an activated form of p-anisic acid, typically p-anisoyl chloride.

The process generally begins with the preparation of the acylating agent. p-Anisic acid (p-methoxybenzoic acid) is reacted with thionyl chloride to produce p-anisoyl chloride. nih.gov This crude p-anisoyl chloride is then reacted directly with D-(-)-tartaric acid at elevated temperatures, often between 140°C and 160°C. nih.govscispace.com This reaction first yields the di-p-anisoyl-D-tartaric anhydride (B1165640) intermediate. nih.gov

The synthesis is completed by the hydrolysis of this anhydride. The intermediate is typically dissolved in a mixture of acetone (B3395972) and water and heated at reflux. nih.gov After hydrolysis, water is added and the acetone is removed by evaporation, causing the final product, this compound, to precipitate as a solid, which can then be filtered and dried. nih.gov This multi-step, one-pot approach is efficient for producing the desired enantiomerically pure compound. researchgate.net

Table 1: Key Stages in the Synthesis of (+)-Di-p-anisoyl-D-tartaric Acid nih.gov

Stage Reactants Key Conditions Product
1. Acyl Chloride Formation p-Methoxybenzoic acid, Thionyl chloride Reflux (approx. 3 hours) p-Anisoyl chloride
2. Acylation/Anhydride Formation D-(-)-Tartaric acid, p-Anisoyl chloride 140°C - 160°C (approx. 2 hours) (+)-Di-p-anisoyl-D-tartaric acid anhydride

| 3. Hydrolysis | Anhydride intermediate, Acetone, Water | Reflux (approx. 2 hours), followed by acetone removal | (+)-Di-p-anisoyl-D-tartaric acid |

This route is valued because it starts with an inexpensive, enantiopure raw material (D-tartaric acid), ensuring the stereochemistry is retained in the final product.

Derivatization Strategies for Enhancing the Chiral Efficacy of this compound Scaffolds

Modifying the basic tartaric acid scaffold is a key strategy for optimizing chiral selectors for specific resolution tasks. These derivatizations can alter the steric and electronic properties of the molecule, improving its ability to form diastereomeric complexes with specific target compounds.

While the diacylated form is common, monoacylated derivatives like O-p-anisoyl-D-tartaric acid are also valuable as ligands for catalysts in asymmetric reactions. sibran.ru There are two primary routes for their synthesis.

One method involves the partial hydrolysis of the corresponding diacylated compound, O,O'-di-p-anisoyl-D-tartaric acid. researchgate.netsibran.ru This approach requires careful control of reaction conditions to prevent complete hydrolysis back to tartaric acid.

A more direct route is the monoacylation of unprotected tartaric acid using one equivalent of the acyl chloride. semanticscholar.orgumich.edu For instance, reacting L-tartaric acid with p-anisoyl chloride in a solvent like 1,2-dimethoxyethane (B42094) (DME) at reflux can produce O-p-anisoyl-L-tartaric acid. semanticscholar.orgumich.edu While this method is simpler as a single step, isolating the pure monoacylated product can be challenging due to the concurrent formation of the diacylated product and the presence of unreacted tartaric acid. umich.edu

Table 2: Direct Monoacylation of L-Tartaric Acid with Various Acyl Chlorides umich.edu

Acyl Group (R) Product HPLC Yield (%) Isolated Yield (%)
Phenyl O-Benzoyl-L-tartaric acid 41 30
4-Methoxyphenyl O-p-Anisoyl-L-tartaric acid 46 12
2,6-Diisopropoxyphenyl O-(2,6-diisopropoxybenzoyl)-L-tartaric acid 37 27

Note: The table shows results for L-tartaric acid, but the principles are directly applicable to the D-enantiomer.

Esters and amides of diacyl tartaric acids are crucial for the resolution of racemic alcohols and amines. pw.edu.pl These derivatives are typically not synthesized from the diacid itself but from its more reactive intermediate, di-p-anisoyl-D-tartaric anhydride. pw.edu.pl

The anhydride is a key intermediate in the synthesis of the diacid. nih.gov By isolating this anhydride, it can be directly reacted with a racemic alcohol or amine. This reaction opens the anhydride ring, forming a pair of diastereomeric esters or amides. Due to their different physical properties, such as solubility, these diastereomers can be separated by methods like fractional crystallization. Once separated, the enantiomerically pure ester or amide can be hydrolyzed to yield the pure enantiomer of the original alcohol or amine and recover the chiral auxiliary. This "via esters" or "via amides" resolution method is a cornerstone of classical chiral separation. pw.edu.pl

Green Chemistry Principles in the Synthesis of this compound

Efforts have been made to align the synthesis of diacyl tartaric acids and their application with the principles of green chemistry. One key area of focus is the use of more environmentally benign solvents and the recycling of materials.

For example, in a patented method for the related Di-p-toluoyl-D-tartaric acid, toluene (B28343) is used as a solvent which can be recovered and recycled for subsequent batches. google.com Similarly, the use of solvent mixtures containing water, such as water and ethanol (B145695), in resolution processes is considered an environmentally friendly approach. google.com

Applications of Di P Anisoyl D Tartaric Acid in Asymmetric Synthesis

Di-p-anisoyl-D-tartaric Acid as a Chiral Resolving Agent in Diastereomeric Salt Formation

One of the most established methods for separating a racemic mixture—a 50:50 mixture of two enantiomers—is through diastereomeric salt formation. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. libretexts.org However, by reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as this compound, a pair of diastereomers is formed. wikipedia.org These diastereomers have different physical properties, including solubility, which allows them to be separated. libretexts.org

Enantiomeric Resolution of Chiral Amines via this compound Salts

The acidic nature of this compound makes it particularly well-suited for resolving racemic mixtures of basic compounds like chiral amines. The reaction between the acidic resolving agent and the basic amine forms a pair of diastereomeric salts. wikipedia.org Due to their differential solubility in a given solvent, one salt will preferentially crystallize, allowing for its separation from the more soluble salt by filtration. The crystallized salt can then be treated to remove the resolving agent, yielding the desired pure enantiomer of the amine. This method is invaluable for producing enantiomerically pure compounds for drug development and fine chemical synthesis. chemimpex.com

Table 1: Examples of Chiral Amines Resolved Using Tartaric Acid Derivatives

Racemic Amine ResolvedResolving AgentKey Finding
1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidForms diastereomeric salts with different solubility profiles, enabling efficient separation by filtration.
(2-methoxynaphth-1-yl)benzylamineDibenzoyl-L-(-)-tartaric acidEffective resolution of the racemic amine.
α-phenylethylamine2R,3R-Tartaric acidThe choice of solvent significantly impacts which enantiomer precipitates and the efficiency of the resolution.

Resolution of Chiral Alcohols and Hydroxy-containing Compounds

While direct salt formation is not possible with neutral compounds like alcohols, this compound can be used to resolve them by first converting the alcohols into a mixture of diastereomeric esters. libretexts.org This process involves a chemical reaction between the racemic alcohol and the chiral acid. The resulting diastereomeric esters can then be separated using techniques like chromatography or crystallization. libretexts.org Following separation, the esters are hydrolyzed to release the pure alcohol enantiomers and recover the chiral resolving agent. This multi-step process extends the utility of chiral acids to the resolution of non-basic compounds.

Application in the Resolution of Amino Acid Derivatives and Related Building Blocks

The resolution of amino acids and their derivatives is crucial for the synthesis of peptides, pharmaceuticals, and other bioactive molecules. This compound has proven effective in this area. A notable example is the separation of dl-valine. Research has shown that when (+)-di-p-anisoyl-d-tartaric acid is used, it forms two distinct types of diastereomeric complexes: a stable salt with D-valine and a metastable cocrystal with L-valine. nih.gov The higher intrinsic stability and more favorable solvation energy of the D-valine salt cause it to crystallize preferentially, allowing for the isolation of D-valine with high enantiomeric excess (96.6% ee) and a yield of 40.68%. nih.gov

Resolution of Complex Heterocyclic and Pharmaceutical Intermediates

The synthesis of modern pharmaceuticals often involves complex chiral molecules, including heterocyclic compounds and various drug intermediates. The ability to isolate a single enantiomer is critical, as chirality plays a key role in the efficacy and safety of active pharmaceutical ingredients (APIs). chemimpex.com Tartaric acid derivatives, including this compound, are widely used at an industrial scale to resolve these complex racemic mixtures. This classical resolution technique remains competitive with modern asymmetric synthesis, particularly for large-scale production.

Table 2: Examples of Pharmaceutical Intermediates Resolved with Tartaric Acid Derivatives

Pharmaceutical IntermediateResolving Agent Used
AmlodipineL-Tartaric acid derivative
AtenololL-Tartaric acid derivative
BupivacaineD-Tartaric acid
EphedrineL-Tartaric acid derivative
EthambutolL-Tartaric acid
NefopamL-Tartaric acid derivative
RamiprilL-Tartaric acid derivative

Influence of Solvent Systems and Stoichiometry on Resolution Efficiency

The success of a chiral resolution by diastereomeric salt formation is highly dependent on the experimental conditions, particularly the choice of solvent and the stoichiometry of the reactants. The solvent affects the solubilities of the diastereomeric salts, and a well-chosen solvent will maximize the difference in solubility, leading to a more efficient separation. For instance, in the resolution of α-phenylethylamine with tartaric acid, methanol (B129727) was found to be the most effective solvent, leading to the precipitation of the S-(-)-enantiomer salt. du.ac.in In contrast, using water, ethanol (B145695), or acetonitrile (B52724) resulted in a reversed and less effective resolution, where the R-(+)-enantiomer salt precipitated. du.ac.in The water content of the solvent can also have a significant and positive influence, as water molecules are often incorporated into the crystal structure of the salts, enhancing their stability and precipitation. du.ac.in

This compound as a Chiral Auxiliary in Stereoselective Transformations

Beyond its role in separating enantiomers, this compound can also serve as a chiral auxiliary. chemimpex.comchemimpex.com In this application, the chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. koreascience.kr The auxiliary creates a chiral environment that forces the reaction to proceed in a specific way, leading to the preferential formation of one enantiomer of the product. After the reaction is complete, the chiral auxiliary is removed, leaving behind an enantiomerically enriched product. koreascience.kr

Tartaric acid derivatives are promising candidates for this role because they are inexpensive and available in both enantiomeric forms. For example, tartaric acid has been successfully used as a chiral auxiliary in the dynamic resolution of α-haloacyl compounds. In this process, the tartaric acid derivative is attached to the substrate, and a nucleophilic substitution reaction is carried out. The presence of the chiral auxiliary directs the substitution to occur with high stereoselectivity, leading to the formation of valuable chiral building blocks like piperazin-2-ones and morpholin-2-ones. This approach highlights the versatility of this compound and related compounds as powerful tools for controlling stereochemistry in organic synthesis. chemimpex.com

Control of Stereochemistry in Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, often requires a chiral catalyst or auxiliary to proceed enantioselectively. Chiral Lewis acids are commonly employed for this purpose, where the chiral ligand coordinates to a metal center, creating an asymmetric environment that favors the approach of the dienophile to one face of the diene.

While tartaric acid itself has been shown to catalyze enantioselective cycloadditions, the specific application of this compound as a direct catalyst or as a ligand in these reactions is not extensively documented in prominent literature. However, its structural motifs are relevant to the design of chiral catalysts. Derivatives of this compound can be envisioned as chiral ligands for Lewis acidic metals like titanium, aluminum, or copper. In such a hypothetical catalyst system, the tartaric acid derivative would coordinate to the metal, and the bulky p-anisoyl groups would create a defined chiral pocket, sterically blocking one pathway for the reactants and thereby directing the cycloaddition to produce a specific enantiomer of the product.

Enantioselective Aldol (B89426) Reactions Mediated by this compound Derivatives

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. Controlling the stereochemistry of the two new chiral centers formed in the reaction is a significant challenge. Chiral auxiliaries and catalysts derived from C₂-symmetric backbones are a key strategy to achieve this control.

Derivatives of this compound are well-suited for this role. For instance, they can be used to form chiral boron enolates. In a typical approach, a ketone is treated with a dialkylboron triflate and a base in the presence of a chiral controller. A diamine or diol derived from this compound could serve as this chiral controller. The resulting chiral boron enolate would then react with an aldehyde from a sterically preferred direction, dictated by the chiral ligand, leading to the formation of one enantiomer of the aldol product with high selectivity. While specific research detailing this application for this compound derivatives is not widely available, the underlying principles are well-established with other tartaric acid derivatives.

Asymmetric Epoxidation and Dihydroxylation Utilizing this compound

The introduction of hydroxyl or epoxide functionalities into alkenes is a critical transformation in organic synthesis. The Sharpless Asymmetric Epoxidation and Dihydroxylation are landmark reactions that accomplish this with exceptional control of stereochemistry, relying on tartaric acid derivatives as chiral ligands.

In the Sharpless Asymmetric Epoxidation, a titanium isopropoxide catalyst coordinates with a chiral tartrate ester, typically diethyl or diisopropyl tartrate, to form a chiral complex. This complex then directs the transfer of an oxygen atom from an oxidant, like tert-butyl hydroperoxide, to one face of an allylic alcohol. The choice of the D- or L-tartrate dictates which enantiomer of the epoxide is formed. This compound, with its C₂ symmetry, is structurally analogous to the tartrates traditionally used and can function as the chiral controller in this catalytic cycle.

Similarly, the Sharpless Asymmetric Dihydroxylation converts alkenes into chiral vicinal diols using an osmium tetroxide catalyst. The enantioselectivity is controlled by a chiral ligand, most commonly a derivative of the dihydroquinine or dihydroquinidine (B8771983) alkaloid. The fundamental principle involves the formation of a chiral osmate ester intermediate. The tartaric acid scaffold plays a crucial role in the development of ligands that create the necessary asymmetric environment around the osmium center to deliver the hydroxyl groups to a specific face of the alkene.

Induction of Chirality in Asymmetric Hydrogenation and Reduction Processes

Asymmetric hydrogenation is one of the most efficient methods for creating chiral compounds, particularly for the synthesis of enantiomerically pure amino acids, pharmaceuticals, and fine chemicals. The success of this technique hinges on the design of effective chiral phosphine (B1218219) ligands that coordinate to a transition metal catalyst, such as rhodium, ruthenium, or iridium.

The this compound backbone is an excellent scaffold for synthesizing such ligands. Its diol functionality can be used as a chiral linker to create C₂-symmetric biphenyl (B1667301) diphosphine ligands. These ligands create a well-defined chiral environment around the metal center, which forces the substrate to bind in a specific orientation. Molecular hydrogen is then delivered to one face of the double bond, resulting in a product with high enantiomeric excess (ee). For example, a bridged C₂-symmetric biphenyl phosphine ligand synthesized from a tartaric acid derivative has proven highly effective in the ruthenium-catalyzed asymmetric hydrogenation of various substrates.

Table 1: Performance of a Tartaric Acid-Derived Chiral Ligand in Asymmetric Hydrogenation The following table presents research findings for a C₂-symmetric diphosphine ligand derived from a tartaric acid backbone in the asymmetric hydrogenation of various prochiral substrates.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
Methyl acetoacetateRu-Ligand Complex>99%
Ethyl benzoylacetateRu-Ligand Complex99.5%
2-(6′-methoxy-2′-naphthyl)propenoic acidRu-Ligand Complex96.0%
(Z)-Methyl α-acetamidocinnamateRh-Ligand Complex>99%
(Z)-α-Acetamidocinnamic acidRh-Ligand Complex98.4%

This compound Derived Chiral Ligands and Organocatalysts

Beyond its use as a resolving agent, this compound is a valuable building block for the synthesis of more complex chiral ligands and organocatalysts. Its rigid, stereochemically defined structure provides a reliable platform for constructing sophisticated molecular architectures designed to catalyze a wide range of asymmetric transformations.

Design and Synthesis of Novel Chiral Ligands Based on this compound Backbone

The design of effective chiral ligands often relies on a C₂-symmetric scaffold, which reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. The tartaric acid backbone is a classic example of such a scaffold.

The synthesis of novel ligands from this compound typically involves chemical modification of its carboxyl or hydroxyl groups (after reduction of the carboxylic acids). A common strategy is to convert the carboxylic acid groups into other functionalities, such as amides or esters, which can then be linked to phosphine moieties. For example, the acid can be converted to the corresponding tartramide, and the amide nitrogens can be functionalized to bear diphenylphosphine (B32561) groups, creating a diphosphine ligand.

Alternatively, the carboxylic acids can be reduced to yield a chiral diol. This diol can then be used as a chiral linker, as seen in the synthesis of ligands like DIOP (Dioxop) where the diol is converted to a ketal with phosphine-substituted benzaldehyde (B42025) derivatives. These synthetic strategies allow for the creation of a diverse library of ligands where the steric and electronic properties can be fine-tuned for specific catalytic applications.

Application in Transition Metal-Catalyzed Asymmetric Reactions

Chiral ligands derived from this compound are employed in a multitude of transition-metal-catalyzed reactions. The ligand coordinates to the metal center, and the resulting chiral complex is the active catalyst.

As previously discussed, a primary application is in asymmetric hydrogenation. Rhodium and Ruthenium complexes bearing tartrate-derived diphosphine ligands are powerful catalysts for the hydrogenation of alkenes and ketones, delivering products with exceptionally high enantioselectivities, as shown in the table above.

Beyond hydrogenation, these ligands have potential in other key transformations. Palladium-catalyzed reactions, such as asymmetric allylic alkylation and amination, rely heavily on chiral phosphine ligands to control the stereochemical outcome. A ligand with a this compound backbone can create the necessary chiral environment around the palladium center to direct the incoming nucleophile to one of the two enantiotopic faces of the allyl intermediate. The modular synthesis of these ligands allows for systematic modification to optimize reactivity and selectivity for a given transition metal and reaction type.

Organocatalytic Applications of this compound Derivatives Remain a Niche Area of Research

Despite the broad utility of tartaric acid and its derivatives in asymmetric synthesis, specific applications of this compound derivatives as organocatalysts are not extensively documented in peer-reviewed scientific literature. While tartaric acid itself serves as a foundational chiral building block for a variety of successful organocatalysts, including TADDOLs and various phase-transfer catalysts, derivatives featuring the di-p-anisoyl substitution are more commonly cited for their role in chiral resolution rather than in direct organocatalytic transformations.

Extensive searches of chemical databases and scholarly articles have revealed a significant body of research on organocatalysts derived from the broader family of tartaric acids. These studies highlight the versatility of the tartaric acid scaffold in creating chiral environments for a range of enantioselective reactions. For instance, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid, have been successfully employed as hydrogen-bonding organocatalysts. Similarly, tartrate-derived quaternary ammonium (B1175870) salts have proven effective in asymmetric phase-transfer catalysis.

The potential for this compound derivatives to act as organocatalysts remains an area open for exploration. The steric and electronic properties conferred by the p-anisoyl groups could, in principle, be harnessed to create novel catalysts with unique reactivity and selectivity. Future research may yet uncover specific organocatalytic applications for this particular class of tartaric acid derivatives.

Based on the available scientific literature, no specific research findings or data tables on the organocatalytic applications of this compound derivatives can be presented at this time.

Mechanistic Investigations of Di P Anisoyl D Tartaric Acid Mediated Stereoselective Processes

Elucidation of Chiral Recognition Mechanisms in Diastereomeric Salt Formation

Di-p-anisoyl-D-tartaric acid is a widely utilized chiral resolving agent, facilitating the separation of enantiomers through the formation of diastereomeric salts. chemimpex.com The fundamental principle of this technique, first demonstrated by Louis Pasteur in 1853, relies on the conversion of a racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a resolving agent like this compound. These resulting diastereomers possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by methods such as fractional crystallization.

The efficacy of chiral recognition is rooted in the specific molecular interactions between the resolving agent and each enantiomer of the racemic compound. The differing stability and crystal lattice energies of the two diastereomeric salts are a direct consequence of the cumulative effect of these interactions. A significant difference in the solubility of the diastereomeric salts is crucial for an efficient separation process.

A notable example of this mechanism is the use of (+)-di-p-anisoyl-D-tartaric acid to resolve racemic compounds like praziquanamine, an intermediate in the synthesis of the drug Praziquantel. semanticscholar.org In this process, the resolving agent forms a salt with the amine, leading to the precipitation of the less soluble diastereomer, which contains the desired (R)-enantiomer. semanticscholar.org

Role of Hydrogen Bonding and Supramolecular Interactions in Chiral Discrimination

The selective binding that drives chiral discrimination is governed by a network of non-covalent interactions, primarily hydrogen bonding and other supramolecular forces. researchgate.netnih.gov The structure of this compound, with its carboxylic acid and hydroxyl groups, is well-suited to form multiple hydrogen bonds with functional groups (such as amines) on the target enantiomers.

The precise geometry and strength of these hydrogen bonds can differ significantly between the two diastereomeric complexes, leading to one being thermodynamically more stable and often less soluble. The cooperative nature of these hydrogen bonds is a key factor in achieving high enantiospecificity. nih.gov

Understanding Stereocontrol in this compound Catalyzed and Auxiliary-Mediated Reactions

This compound and its derivatives are effective not only as resolving agents but also as chiral auxiliaries in asymmetric synthesis. chemimpex.comchemimpex.com In this role, the tartaric acid derivative is temporarily incorporated into a substrate molecule, where it directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

The stereocontrol exerted by the this compound auxiliary stems from its rigid chiral scaffold. The bulky p-anisoyl groups can effectively shield one face of the reacting molecule, forcing an incoming reagent to approach from the less sterically hindered direction. This directed steric blockade is a primary mechanism for inducing asymmetry. For example, in reductions or alkylations of ketones or imines, a substrate covalently bonded to the tartaric acid auxiliary will present a highly differentiated steric environment around the reactive center, leading to the preferential formation of one enantiomer of the product.

While specific examples of this compound itself acting as a catalyst are less common in the literature than its use as a resolving agent, the principles of stereocontrol are analogous. In reactions where it might act as a chiral Brønsted acid catalyst, for instance, it would protonate a substrate and create a chiral ion pair. The intimate association of the chiral counter-ion would create an asymmetric environment around the reactive species, influencing the transition state of the reaction and favoring the formation of one enantiomer over the other.

Conformational Analysis of this compound and its Interacting Complexes

The three-dimensional structure and conformational flexibility of this compound are central to its function in chiral recognition. The foundational structure of the parent molecule, tartaric acid, has been studied extensively. In the gas phase, (R,R)-tartaric acid can adopt up to five different conformations stabilized by intricate intramolecular hydrogen-bond networks. nih.gov These networks involve O-H···O=C and O-H···O-H motifs that link the carboxylic acid and hydroxyl groups. The carbon backbone can exist in either an extended (trans) or a bent (gauche) disposition. nih.gov

When the hydroxyl groups are acylated with p-anisoyl groups, the conformational landscape is altered. The bulky aromatic groups introduce steric constraints that favor certain conformations. The skewed conformation of tartaric acid derivatives is considered crucial for their ability to form effective multicomponent inclusion crystals. In solution, NMR studies of tartaric acid derivatives show that a trans configuration, stabilized by intramolecular hydrogen bonds, is often predominant. nih.gov

In the solid state, within a diastereomeric salt crystal, the conformation of the this compound is locked into a specific geometry that maximizes favorable interactions with the surrounding enantiomer. X-ray crystallography of such diastereomeric salts reveals the precise nature of these interactions. The analysis shows how the tartaric acid backbone and the appended p-anisoyl groups arrange themselves to form a binding cavity complementary to one enantiomer. This optimal fit involves a combination of hydrogen bonds and van der Waals contacts that stabilize the crystal lattice of the less soluble diastereomer more effectively than that of the more soluble one.

Transition State Modeling and Reaction Pathway Analysis for this compound Reactions

Understanding the precise mechanism of chiral discrimination at a molecular level often requires computational methods, such as transition state modeling and reaction pathway analysis. While detailed computational studies specifically focused on this compound are not extensively reported in the literature, the principles can be inferred from studies on related pericyclic and catalytic reactions. beilstein-journals.org

For chiral resolution, computational modeling can be used to calculate the energies of the two diastereomeric salt complexes. By modeling the intermolecular interactions—hydrogen bonding, electrostatic forces, and van der Waals interactions—it is possible to predict which diastereomer is thermodynamically more stable. These calculations can help rationalize the experimental observation of which salt crystallizes preferentially.

In the context of catalyzed reactions, transition state modeling is a powerful tool for explaining stereocontrol. If this compound were to act as an organocatalyst, computational analysis would focus on the transition states of the competing reaction pathways leading to the (R) and (S) products. By calculating the activation energies (ΔG‡) for these pathways, researchers can predict the enantiomeric excess of the reaction. These models would likely show that non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate, stabilize the transition state leading to the major enantiomer while destabilizing the one leading to the minor enantiomer. Factors other than stabilizing interactions, such as steric strain introduced by the bulky p-anisoyl groups, also play a critical role in differentiating the energies of the diastereomeric transition states. beilstein-journals.org

Advanced Analytical and Spectroscopic Studies of Di P Anisoyl D Tartaric Acid Systems

X-ray Crystallography for Structural Elucidation of Diastereomeric Salts and Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids at an atomic level. In the context of Di-p-anisoyl-D-tartaric acid, this method is crucial for understanding how it functions as a chiral resolving agent. By reacting with a racemic mixture of a base (e.g., an amine), this compound forms a pair of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, including solubility, which allows them to be separated by fractional crystallization. watsonnoke.com

X-ray diffraction studies on the crystals of these diastereomeric salts provide precise information on bond lengths, bond angles, and torsion angles. This allows for the unambiguous assignment of the absolute configuration of the resolved enantiomers. The analysis reveals the specific intermolecular interactions—primarily hydrogen bonding and van der Waals forces—that govern the formation and stability of the crystal lattice. researchgate.net Understanding these interactions is fundamental to the field of crystal engineering, aiming to predict and control the crystallization process for efficient enantiomeric separation. researchgate.net

Crystal Packing and Supramolecular Assembly in this compound Derivatives

The efficiency of chiral resolution using this compound is intrinsically linked to the differences in the crystal packing of the resulting diastereomeric salts. X-ray crystallography reveals how the molecules arrange themselves into a stable, repeating three-dimensional structure. The stability of these crystalline structures is dictated by a network of non-covalent interactions. researchgate.net

Key interactions observed in the supramolecular assembly of these salts include:

Hydrogen Bonding: Strong hydrogen bonds typically form between the carboxylic acid groups of the tartaric acid derivative and the basic functional group (e.g., an amino group) of the compound being resolved. These interactions are often the primary force driving the salt formation and crystallization.

π-π Stacking: The anisoyl groups, with their aromatic rings, can interact with each other or with aromatic moieties on the target molecule through π-π stacking.

C-H···π Interactions: These are weaker hydrogen bonds where a C-H bond acts as the donor and a π-system (the aromatic ring) acts as the acceptor.

The combination of these interactions leads to a unique and complex three-dimensional architecture for each diastereomer. The subtle differences in how the (R)-enantiomer salt and the (S)-enantiomer salt pack in the solid state are responsible for their different solubilities, which is the basis for their separation by crystallization.

Correlation Between Solid-State Structure and Enantiomeric Excess

The ultimate goal of chiral resolution is to obtain one diastereomeric salt in high purity, which, after removal of the resolving agent, yields one enantiomer with a high enantiomeric excess (e.e.). The solid-state structure, as determined by X-ray crystallography, directly correlates with the potential success of the resolution.

A significant difference in the thermodynamic stability of the two diastereomeric crystal lattices is required for efficient separation. This difference manifests as a notable disparity in their solubility—the less soluble diastereomer will crystallize out of the solution first, leaving the more soluble one behind. By analyzing the crystal structures, researchers can gain insights into why one diastereomer forms a more stable, and thus less soluble, crystal lattice than the other. Factors such as a more extensive or efficient hydrogen bonding network or more favorable packing can lead to lower lattice energy and reduced solubility. This understanding allows for a more rational selection of resolving agents and crystallization conditions to maximize the yield and enantiomeric excess of the desired product.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Conformational Studies

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules. They rely on the differential interaction of chiral substances with left- and right-circularly polarized light. These techniques are instrumental in assigning the absolute stereochemistry of molecules and studying their conformation in solution.

For this compound and its derivatives, CD spectroscopy can be particularly insightful. The two p-anisoyl chromophores, held in a chiral arrangement by the tartaric acid backbone, can interact electronically. This interaction, known as exciton (B1674681) coupling, gives rise to characteristic CD signals (Cotton effects). The sign and intensity of these signals are highly sensitive to the relative spatial orientation of the chromophores, which is dictated by the conformation of the tartaric acid chain. By analyzing the resulting CD spectrum, one can deduce the preferred conformation of the molecule in solution. Furthermore, when this compound forms a complex with another chiral molecule, the resulting CD spectrum is a combination of the contributions from both, providing information about the stereochemistry of the complex.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for separating, identifying, and quantifying components in a mixture. nih.gov For chiral compounds, specialized chiral HPLC is the gold standard for determining enantiomeric purity (enantiomeric excess). nih.govresearchgate.net The purity of this compound itself, as well as its effectiveness as a resolving agent, is routinely assessed using this technique. tcichemicals.comtcichemicals.com

In a typical application, a sample containing a mixture of enantiomers is passed through an HPLC column containing a Chiral Stationary Phase (CSP). CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte. This differential interaction leads to a difference in retention time, causing the two enantiomers to separate and appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess.

Tartaric acid derivatives themselves are used to create CSPs for HPLC, highlighting their versatility in chiral separations. google.com For the analysis of compounds resolved using this compound, a suitable chiral HPLC method would be developed to separate the two enantiomers of the target compound after the resolving agent has been removed.

Table 1: Representative Chiral HPLC Method Parameters for Purity Analysis of a Tartaric Acid Derivative

ParameterValue/Description
Column Chiral PAK IA
Mobile Phase n-heptane / isopropanol (B130326) / trifluoroacetic acid (e.g., 900:100:1 v/v/v) researchgate.net
Flow Rate 1.0 mL/min
Detection UV at 230 nm researchgate.net
Column Temperature 40 °C researchgate.net
Result Baseline separation of the D- and L-enantiomers, allowing for quantification.

Note: This table is based on a method developed for a similar compound, Dibenzoyl-L-tartaric acid, and illustrates a typical setup. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. A standard one-dimensional ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule, revealing details about its structure and connectivity. chemicalbook.com

While enantiomers have identical NMR spectra in an achiral solvent, the formation of diastereomeric salts with this compound breaks this magnetic equivalence. researchgate.net The two resulting diastereomers are chemically distinct and will, in principle, exhibit different NMR spectra. This allows NMR to be used as a method for determining enantiomeric excess. The signals for a given proton in the two diastereomers will appear at slightly different chemical shifts, and the integration of these signals can be used to determine the ratio of the enantiomers in the original mixture.

Advanced 2D NMR techniques, such as COSY and NOESY, can provide even more detailed insights. These methods can help to establish through-bond and through-space correlations between protons, respectively. This information is valuable for confirming the structure of the diastereomeric salts and for studying their conformation and intermolecular interactions in the solution state, which may differ from their solid-state structure.

Table 2: Representative ¹H NMR Spectral Data for this compound

ProtonChemical Shift (ppm)Multiplicity
Methine (CH-O)~5.9s
Aromatic (Ar-H)~7.0 - 8.0m
Methoxy (O-CH₃)~3.8s
Carboxylic Acid (COOH)Variable, broads

Note: Approximate chemical shifts are listed. Actual values can vary depending on the solvent and concentration.

Computational and Theoretical Chemistry Approaches for Di P Anisoyl D Tartaric Acid Research

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For Di-p-anisoyl-D-tartaric acid, DFT calculations are instrumental in determining its most stable three-dimensional conformation and understanding the distribution of electrons within the molecule.

Researchers can perform geometry optimizations using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), to predict key structural parameters. researchgate.net This process identifies the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding how the molecule's shape influences its ability to interact selectively with other chiral molecules.

Furthermore, DFT calculations yield vital information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the electron density around the molecule. researchgate.net These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, identifying likely sites for intermolecular interactions such as hydrogen bonding, which are critical for the formation of diastereomeric salts during chiral resolution.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table illustrates typical parameters obtained from DFT calculations. Actual values would require specific computational studies.

Calculated ParameterHypothetical ValueSignificance in Chiral Recognition
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and interaction with polar molecules.

Molecular Dynamics Simulations to Investigate this compound Interactions in Solution and Solid State

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This approach allows researchers to observe how this compound behaves in different environments, such as in a solvent or in its crystalline form, providing insights that are not accessible through static calculations.

In solution, MD simulations can model the interactions between this compound and a pair of enantiomers that need to be separated. By placing the molecules in a simulation box filled with a solvent (e.g., ethanol), researchers can observe the formation of diastereomeric complexes. The simulation tracks the trajectories of all atoms, revealing the specific intermolecular forces—such as hydrogen bonds and van der Waals interactions—that govern the recognition process. Analysis of these simulations can determine the relative stability of the complexes formed with each enantiomer, explaining the basis of enantioselective recognition.

MD simulations are also valuable for studying the solid state. They can be used to investigate the crystal packing of diastereomeric salts, helping to understand the stability of the crystal lattice. By simulating the nucleation and growth of crystals from a solution, researchers can gain insights into the crystallization process that is central to chiral resolution. mdpi.com This information is critical for optimizing experimental conditions to achieve efficient separation of enantiomers.

Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Studies of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or, in this context, their chiral resolution efficiency. While specific QSAR/QSSR studies on this compound derivatives are not widely published, the methodology provides a clear framework for developing more effective resolving agents.

A QSAR/QSSR study would involve synthesizing a library of derivatives of this compound, for example, by modifying the substituents on the p-anisoyl rings. The efficiency of each derivative in resolving a specific racemic mixture would then be measured experimentally, providing a quantitative measure of activity or selectivity (e.g., enantiomeric excess achieved).

Next, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure) would be calculated for each derivative. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., Hammett constants, dipole moment), and hydrophobic descriptors (e.g., logP). Finally, a mathematical model is developed to find a statistical relationship between the descriptors and the observed resolution efficiency. This model can then be used to predict the effectiveness of new, yet-to-be-synthesized derivatives, guiding the design process.

Table 2: Illustrative Data for a Hypothetical QSSR Study of this compound Derivatives This table demonstrates the principle of a QSSR study by correlating a structural descriptor with observed selectivity.

Derivative Substituent (on anisoyl ring)Electronic Descriptor (Hammett Constant, σ)Observed Selectivity (Enantiomeric Excess, % ee)
-OCH₃ (methoxy)-0.2795%
-H (hydrogen)0.0085%
-Cl (chloro)+0.2378%
-NO₂ (nitro)+0.7865%

Prediction of Enantioselectivity and Rational Design of Improved Chiral Reagents

The ultimate goal of applying computational chemistry to this compound is to predict its effectiveness in separating enantiomers and to rationally design superior resolving agents. This is achieved by integrating the insights from DFT and MD simulations into predictive models.

By calculating the interaction energies between the chiral resolving agent and each enantiomer of a target compound, computational models can predict which diastereomeric salt will be more stable. The difference in stabilization energy (ΔΔE) between the two diastereomeric complexes is a key indicator of the potential for successful resolution; a larger ΔΔE suggests higher enantioselectivity. These calculations can screen potential resolving agents in silico before committing resources to laboratory synthesis and testing.

This predictive power enables the rational design of new chiral reagents. For instance, if computational analysis suggests that a specific hydrogen bond is critical for enantiomeric recognition, the structure of this compound can be modified to enhance this interaction. Different functional groups can be substituted on the anisoyl rings to fine-tune the electronic and steric properties of the resolving agent, optimizing its interaction with a specific target molecule. This computational-driven approach accelerates the discovery and development of more efficient and selective chiral resolving agents, which are valuable in the pharmaceutical and chemical industries. chemimpex.com

Emerging Research Frontiers and Future Directions for Di P Anisoyl D Tartaric Acid

Integration of Di-p-anisoyl-D-tartaric Acid in Continuous Flow Chemistry for Scalable Asymmetric Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds, including active pharmaceutical ingredients (APIs). nih.gov The integration of chiral resolution agents like this compound into continuous flow systems represents a significant frontier for scalable asymmetric synthesis.

Traditionally, chiral resolutions involving this compound are performed in batch crystallization processes. These processes, while effective, can be time-consuming and difficult to scale up consistently. Continuous flow crystallization offers a promising alternative, allowing for precise control over parameters such as supersaturation, temperature, and residence time, which can lead to improved crystal size distribution, purity, and yield.

Research in this area is focused on developing continuous platforms where a racemic mixture is mixed with a solution of this compound, leading to the selective crystallization of one diastereomeric salt. The solid salt can then be continuously filtered, and the desired enantiomer liberated in a subsequent step. The soluble, unreacted enantiomer can be racemized and recycled back into the process, creating a highly efficient dynamic kinetic resolution system.

Key advantages of integrating this compound in continuous flow systems include:

Enhanced Scalability: Moving from batch to continuous processing allows for the production of larger quantities of enantiomerically pure compounds without the need for larger reactors. nih.gov

Improved Process Control: Precise control over reaction and crystallization conditions leads to higher reproducibility and product consistency.

The table below outlines a conceptual comparison between traditional batch and emerging continuous flow resolution processes using this compound.

FeatureBatch ResolutionContinuous Flow Resolution
Operation Discontinuous, step-wiseUninterrupted, steady-state
Scalability Difficult, requires larger vesselsStraightforward, by extending operation time
Process Control Variable, challenging to maintain uniformityPrecise control over temperature, flow rate, mixing
Product Consistency Batch-to-batch variation possibleHigh, due to stable operating conditions
Recycling Separate batch process requiredPotential for integrated, in-line recycling

Applications of this compound in Sustainable Chemical Processes and Biocatalysis

The principles of green chemistry emphasize the reduction of waste, use of renewable resources, and development of energy-efficient processes. This compound contributes to sustainable chemistry primarily through its role in efficient chiral resolutions, which minimizes the waste associated with producing and discarding unwanted stereoisomers. mdpi.com

Future applications are likely to focus on its use in more environmentally benign solvent systems, such as supercritical fluids or aqueous media, to reduce reliance on volatile organic compounds. Furthermore, its use as a chiral Brønsted acid catalyst in asymmetric reactions is an area of growing interest. As a catalyst, it can be used in small quantities to generate large amounts of chiral product, adhering to the green chemistry principle of catalysis over stoichiometric reagents.

In the realm of biocatalysis, there is potential for synergistic processes that combine the high selectivity of enzymes with the resolving power of this compound. For instance, an enzymatic kinetic resolution might be used to partially enrich a racemic mixture, followed by a highly efficient crystallization-based resolution with this compound to achieve high enantiomeric excess. This combination of biocatalysis and classical resolution can lead to more efficient and sustainable routes to enantiopure compounds.

Development of Immobilized this compound Systems for Recyclability and Process Intensification

A significant drawback of using soluble resolving agents and catalysts is the difficulty in separating them from the reaction mixture for reuse. Immobilizing this compound onto a solid support is a key research direction to address this challenge, enhancing its recyclability and utility in process intensification.

Common immobilization strategies that could be applied include:

Polymer Supports: Covalently attaching the tartaric acid derivative to a polymer backbone (e.g., polystyrene beads).

Inorganic Supports: Grafting the molecule onto the surface of materials like silica (B1680970) or mesoporous materials.

An immobilized this compound system could be used in a packed-bed reactor for continuous chiral resolution or catalysis. The racemic substrate would flow through the column, interact with the immobilized chiral agent, and the enriched or resolved product would emerge, while the resolving agent remains fixed in the reactor. This approach simplifies product purification, minimizes waste, and allows for the continuous reuse of the expensive chiral agent, making the process more economical and sustainable. lookchem.com

Support MaterialImmobilization MethodPotential ApplicationAdvantages
Polystyrene Resin Covalent bonding via functional groupsPacked-bed continuous resolutionRobust, well-understood chemistry
Silica Gel Surface grafting via silane (B1218182) coupling agentsHeterogeneous catalysis in flow reactorsHigh surface area, good mechanical stability
Magnetic Nanoparticles Surface functionalizationEasily separable catalyst/resolving agentRapid separation using an external magnetic field

Novel Applications in Materials Science and Supramolecular Chemistry Utilizing this compound Scaffolds

The well-defined stereochemistry and rigid structure of this compound make it an attractive building block, or tecton, for the construction of advanced functional materials and supramolecular assemblies. moldb.com This is a significant departure from its traditional role as a transient resolving agent.

Research is exploring the use of this compound and related derivatives as chiral ligands for the synthesis of Metal-Organic Frameworks (MOFs). The chirality of the ligand can be transferred to the porous structure of the MOF, creating materials with potential applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

Furthermore, the ability of the molecule to form extensive hydrogen-bonding networks is being investigated for the creation of supramolecular gels and liquid crystals. These "soft materials" can exhibit unique chiroptical properties and respond to external stimuli, making them candidates for applications in optical devices and smart materials. A recent study demonstrated that the core tartaric acid scaffold can be used to fabricate chiral carbon nanodots, which exhibit catalytic activity in enantioselective reactions, highlighting the potential of using these fundamental chiral building blocks to create novel nanomaterials. rsc.org

Synergistic Effects of this compound with Other Chiral Inducers and Catalysts

Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation with greater efficiency or selectivity than either catalyst alone, is a powerful strategy in modern synthesis. rsc.org An emerging research frontier is the exploration of this compound's role in such systems.

Its carboxylic acid groups can act as a Brønsted acid catalyst, while the chiral backbone provides a stereochemically defined environment. This dual functionality could be paired with other catalytic systems, such as:

Lewis Acid Catalysis: A metal-based Lewis acid could activate an electrophile, while the this compound protonates a nucleophile and controls the stereochemistry of the approach.

Organocatalysis: In combination with a chiral amine catalyst (e.g., a prolinol derivative), it could participate in a cooperative acid-base catalytic cycle, enhancing both reaction rate and enantioselectivity.

These synergistic systems could unlock new types of asymmetric reactions or improve the performance of existing ones. Research in this area involves the rational design of reaction systems where the unique properties of this compound can be leveraged in combination with other chiral sources to achieve unprecedented levels of stereocontrol.

Q & A

Basic: What are the optimal methods for synthesizing Di-p-anisoyl-D-tartaric acid, and how can its structural integrity be validated?

Methodological Answer:
this compound is synthesized via esterification of D-tartaric acid with p-anisoyl chloride under controlled acidic conditions. Key steps include:

  • Reagent Ratios : Use a 2:1 molar ratio of p-anisoyl chloride to D-tartaric acid in anhydrous pyridine to minimize side reactions.
  • Temperature Control : Maintain reaction temperatures between 0–5°C to prevent racemization .
  • Purification : Recrystallize the product from ethanol/water mixtures to achieve high enantiomeric purity (>99% ee).
  • Validation : Confirm structure and purity using 1H^1H and 13C^{13}C NMR (e.g., characteristic anisoyl peaks at δ 3.8 ppm for methoxy groups and δ 6.9–7.8 ppm for aromatic protons) and High-Performance Liquid Chromatography (HPLC) with chiral columns .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., methoxy and aromatic protons), while 13C^{13}C NMR confirms ester carbonyl signals (~170 ppm) and aromatic carbon frameworks .
  • IR Spectroscopy : Detect ester C=O stretching vibrations (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) to verify esterification completeness .
  • Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomeric impurities .

Advanced: How can this compound be utilized to resolve stereochemical contradictions in chiral amine synthesis?

Methodological Answer:
This compound acts as a chiral resolving agent via diastereomeric salt formation. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetone or acetonitrile) enhance solubility and crystallization efficiency.
  • Counterion Compatibility : Screen amines (e.g., racemic PZQ derivatives) for salt formation efficiency, as crystallization behavior varies with amine pKa and steric bulk .
  • Recrystallization Optimization : Iterative recrystallization in ethanol/water mixtures improves enantiomeric excess (ee). Monitor ee via polarimetry or chiral HPLC (e.g., optical purity vs. rotation linearity) .

Advanced: How should researchers address discrepancies in thermodynamic data for tartaric acid derivatives during computational modeling?

Methodological Answer:
Thermodynamic inconsistencies (e.g., ΔcH°solid values for DL-tartaric acid ranging from -1142 to -1154 kJ/mol) arise from experimental methods (combustion calorimetry vs. Washburn corrections) and sample purity . Mitigation strategies:

  • Data Normalization : Use NIST-recommended corrections for combustion experiments and validate purity via elemental analysis.
  • Computational Calibration : Compare density functional theory (DFT)-calculated enthalpies with experimental data, adjusting for crystal packing effects .

Advanced: What strategies are effective in identifying and quantifying tartaric acid adducts in pharmaceutical formulations?

Methodological Answer:
Degradation products (e.g., dipyridamole-tartaric acid adducts) require:

  • LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative ion mode to detect adducts (e.g., m/z shifts corresponding to tartaric acid’s molecular weight).
  • Forced Degradation Studies : Expose formulations to heat, light, and humidity, then compare degradation profiles against synthetic adduct standards .

Advanced: How can chiral impurities in this compound synthesis be minimized during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor esterification progress and detect unreacted D-tartaric acid.
  • Crystallization Dynamics : Optimize cooling rates and solvent gradients to suppress meso-tartaric acid byproduct formation. Use differential scanning calorimetry (DSC) to identify eutectic points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.